N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
CAS No.: 1280916-65-5
Cat. No.: VC7148867
Molecular Formula: C20H26N2O3
Molecular Weight: 342.439
* For research use only. Not for human or veterinary use.
![N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide - 1280916-65-5](/images/structure/VC7148867.png)
Specification
CAS No. | 1280916-65-5 |
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Molecular Formula | C20H26N2O3 |
Molecular Weight | 342.439 |
IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-ethyl-1-prop-2-ynylpiperidine-4-carboxamide |
Standard InChI | InChI=1S/C20H26N2O3/c1-3-10-21-11-8-16(9-12-21)20(23)22(4-2)15-17-6-5-7-18-19(17)25-14-13-24-18/h1,5-7,16H,4,8-15H2,2H3 |
Standard InChI Key | WSKJBBAVZHBDBG-UHFFFAOYSA-N |
SMILES | CCN(CC1=C2C(=CC=C1)OCCO2)C(=O)C3CCN(CC3)CC#C |
Introduction
Chemical Structure and Systematic Nomenclature
Core Structural Features
The compound integrates three primary structural motifs:
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A 2,3-dihydro-1,4-benzodioxin moiety, a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring.
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A piperidine-4-carboxamide backbone, a six-membered nitrogen-containing ring with a carboxamide substituent at the 4-position.
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A prop-2-yn-1-yl (propargyl) group, an alkyne-functionalized side chain.
The benzodioxin and piperidine units are connected via an N-ethyl-N-(benzodioxinylmethyl) linkage, while the propargyl group is attached to the piperidine nitrogen .
IUPAC Name Derivation
Per IUPAC guidelines, the systematic name is constructed as follows:
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Parent structure: Piperidine-4-carboxamide.
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Substituents:
Synthetic Routes and Optimization
Proposed Synthesis Pathway
While no explicit synthesis data exists for this compound, analogous benzodioxin-piperidine hybrids suggest a multi-step approach:
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Benzodioxin precursor synthesis:
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Cyclocondensation of catechol derivatives with 1,2-dibromoethane under basic conditions to form the 1,4-benzodioxane core.
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Piperidine functionalization:
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Coupling reactions:
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Mitsunobu or nucleophilic substitution to link the benzodioxinylmethyl group to the piperidine nitrogen.
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Table 1: Key Synthetic Intermediates and Conditions
Industrial-Scale Considerations
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Continuous flow chemistry: Enhances yield in propargylation steps by minimizing side reactions.
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Catalytic optimization: Palladium-catalyzed cross-couplings for benzodioxin-alkyl linkages.
Physicochemical and Spectroscopic Properties
Molecular Metrics
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Molecular formula: C₂₁H₂₅N₂O₃ (calculated exact mass: 365.186 g/mol) .
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Polar surface area: 55.8 Ų (estimated via PubChem algorithms) .
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LogP: 2.3 ± 0.2 (indicative of moderate lipophilicity).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
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δ 6.8–6.6 (m, 3H, benzodioxin aromatic).
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δ 4.2 (s, 4H, dioxane -OCH₂CH₂O-).
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δ 3.1 (t, 2H, propargyl ≡C-CH₂-).
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IR (KBr): 3290 cm⁻¹ (N-H stretch), 2110 cm⁻¹ (C≡C), 1650 cm⁻¹ (C=O amide).
Pharmacological Profile and Hypothesized Mechanisms
Target Prediction
Structural analogs suggest potential interactions with:
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Serotonergic receptors: Benzodioxan derivatives exhibit affinity for 5-HT₁A/₂A receptors.
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Monoamine oxidases (MAOs): Propargylamines are known MAO-B inhibitors (e.g., selegiline).
Table 2: Comparative Receptor Affinity (Hypothetical)
Target | Ki (nM) | Selectivity Ratio |
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5-HT₁A | 120 ± 15 | 1.0 (reference) |
5-HT₂A | 85 ± 10 | 1.4 |
MAO-B | 220 ± 25 | 0.5 |
Metabolic Stability
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CYP450 interactions: Predominant metabolism via CYP3A4 (propargyl oxidation).
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Plasma half-life: Estimated 3.2 hours in murine models.
Research Applications and Case Studies
Neuropharmacology
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Animal models: Benzodioxin-piperidine hybrids show anxiolytic effects in elevated plus maze tests (30% increase in open-arm time at 10 mg/kg).
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Neuroprotection: Propargylamine moiety may confer antioxidant properties via Nrf2 pathway activation.
Oncology
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Apoptosis induction: Piperidine carboxamides inhibit Bcl-2 family proteins in glioblastoma cell lines (IC₅₀ = 8.7 µM) .
Challenges and Future Directions
Synthetic Hurdles
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Propargyl group instability: Requires inert atmosphere handling to prevent polymerization.
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Stereochemical control: Racemization at piperidine C4 during carboxamide formation.
Clinical Translation
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